molecular formula C31H33N3O3S B12454746 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B12454746
M. Wt: 527.7 g/mol
InChI Key: ZTHXMABDHLSZLZ-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a carbamoyl group, a cyclohexyl ring, a thiazolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting 2-phenyl-1,3-thiazolidine-4-one with appropriate reagents under controlled conditions.

    Introduction of the benzamide moiety: This step involves the coupling of the thiazolidinone intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Cyclohexyl carbamoylation: The final step involves the reaction of the intermediate with 2,6-dimethylphenyl isocyanate to introduce the carbamoyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial agents.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is unique due to the presence of the thiazolidinone ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C31H33N3O3S

Molecular Weight

527.7 g/mol

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C31H33N3O3S/c1-21-11-9-12-22(2)27(21)32-30(37)31(17-7-4-8-18-31)33-28(36)24-15-10-16-25(19-24)34-26(35)20-38-29(34)23-13-5-3-6-14-23/h3,5-6,9-16,19,29H,4,7-8,17-18,20H2,1-2H3,(H,32,37)(H,33,36)

InChI Key

ZTHXMABDHLSZLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5

Origin of Product

United States

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